N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679661
InChI: InChI=1S/C18H13ClFN3O2/c19-13-6-2-4-8-16(13)21-17(24)11-23-18(25)10-9-15(22-23)12-5-1-3-7-14(12)20/h1-10H,11H2,(H,21,24)
SMILES: C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 357.8 g/mol

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

VCID: VC9679661

Molecular Formula: C18H13ClFN3O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Description

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the pyridazine derivatives, a class known for their diverse biological activities. This compound integrates structural motifs such as chlorophenyl and fluorophenyl groups, which enhance its chemical stability and potential bioactivity. Pyridazine derivatives are extensively studied for applications in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves:

  • Formation of the pyridazine core: Reacting hydrazine derivatives with diketones or similar precursors.

  • Substitution reactions: Introducing the 2-fluorophenyl group and chlorophenyl group using halogenated intermediates.

  • Acetamide linkage formation: Coupling reactions involving acetic acid derivatives under mild conditions.

Such synthetic routes are designed to maximize yield while maintaining the integrity of sensitive functional groups.

Anticancer Potential

  • Compounds with similar pyridazine cores have shown cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 by inducing apoptosis and inhibiting cell proliferation .

  • The presence of halogen atoms (Cl, F) is known to enhance lipophilicity, improving cell membrane permeability and bioavailability.

Anti-inflammatory Activity

  • Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .

Analytical Characterization

The characterization of this compound can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra confirm the presence of aromatic rings, amide groups, and other functional groups.

    • Chemical shifts for halogenated aromatic regions are distinctive.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to m/z=319m/z = 319, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Key absorption bands: Amide (C=O stretch ~1650 cm1^{-1}), Ketone (~1700 cm1^{-1}).

  • X-ray Crystallography:

    • Determines the three-dimensional structure, confirming bond lengths and angles.

Applications in Medicinal Chemistry

Due to its structural features, this compound is being explored for:

  • Drug Design: Its pyridazine core makes it a candidate for optimization in drug discovery programs targeting cancer or inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Modifications of the halogen substituents could further enhance biological activity or selectivity.

Research Findings on Related Compounds

Studies on structurally related compounds provide insights into potential applications:

CompoundActivityReference
N-(aryl)acetamides with pyridazine coresAnticancer activity against tumor cells
Fluorophenyl-pyridazine derivativesAnti-inflammatory via enzyme inhibition
Chlorobenzyl-pyridazine acetamidesBroad-spectrum antimicrobial activity
Product Name N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
IUPAC Name N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C18H13ClFN3O2/c19-13-6-2-4-8-16(13)21-17(24)11-23-18(25)10-9-15(22-23)12-5-1-3-7-14(12)20/h1-10H,11H2,(H,21,24)
Standard InChIKey ZITHEZGOLHUFSY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F
Canonical SMILES C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F
PubChem Compound 51049190
Last Modified Apr 15 2024

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